1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups at C-1 and C-2 are hexadecanoyl and (9Z)-hexadec-9-enoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 32:1 and a 1-acyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. It derives from a hexadecanoic acid and a palmitoleic acid.
PC(16:0/16:1(9Z)), also known as PC(16:0/16:1) or PC(32:1), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/16:1(9Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/16:1(9Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, PC(16:0/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. S-Adenosylhomocysteine and PC(16:0/16:1(9Z)) can be biosynthesized from pe-nme2(16:0/16:1(9Z)) and S-adenosylmethionine; which is mediated by the enzyme phosphatidyl-N-methylethanolamine N-methyltransferase.
Scientific Research Applications
Quantitative Analysis in Phosphatidylcholine Hydrolysis
A study developed a high-performance liquid chromatography method to analyze phosphatidylcholine and its hydrolysis products, including 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. This method is crucial for monitoring the acyl migration process in lipid synthesis and modification (Kiełbowicz et al., 2012).
Enzyme-Assisted Synthesis
A study explored the enzyme-assisted synthesis of chain-deuterated phosphatidylcholine, showing the potential of chemoenzymatic methods for producing mixed-acyl phospholipids. This approach combines the efficiency of chemical synthesis with the specificity of biocatalysis (Bogojevic & Leung, 2020).
Structural Studies of Lipid Bilayers
Research on perdeuterated this compound provided insights into the structure of lipid bilayers, crucial for understanding membrane fluidity in eukaryotic cells. Neutron reflectometry was used to analyze the bilayer structure, highlighting the role of this lipid in membrane studies (Yepuri et al., 2016).
Oxidation and Membrane Properties
A study investigated how oxidation changes the properties of phospholipid bilayers. By examining mixtures of this compound and oxidized phospholipids, researchers gained insights into the effects on membrane hydration, mobility, and lipid orientation (Beranová et al., 2010).
Gas-Phase Transformation in Mass Spectrometry
In analytical chemistry, a study demonstrated the transformation of phosphatidylcholine cations to informative anions via ion/ion chemistry. This method enhances the structural characterization of phosphatidylcholines, including this compound, in mass spectrometry (Stutzman et al., 2013).
Influence on Membrane Morphology
Research in biophysics used small angle neutron scattering to explore the effects of fluidity and charge density on membrane morphology, utilizing this compound. This study provides essential information for designing lipid systems for membrane-associated protein studies and theranostic nanocarriers (Li et al., 2020).
Properties
CAS No. |
53595-24-7 |
---|---|
Molecular Formula |
C40H78NO8P |
Molecular Weight |
732 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17-/t38-/m1/s1 |
InChI Key |
QIBZFHLFHCIUOT-NPBIGWJUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Synonyms |
(CD3-16.0)(16.1)PC 1-(16,16,16-trideuteriopalmitoyl)-2-palmitoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine, (Z)-isomer palmitoylpalmitoleoylphosphatidylcholine PPA-GPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.